N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide, commonly referred to as Diclazepam, is a chemical compound that belongs to the class of benzodiazepines. It is a potent sedative and anxiolytic drug that has been the subject of extensive scientific research in recent years.
作用機序
Diclazepam acts by binding to the benzodiazepine receptor, which is located in the central nervous system. This binding enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increase in the inhibitory effect of GABA on the central nervous system. This results in a reduction in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects
The primary effects of Diclazepam are sedation, anxiolysis, and muscle relaxation. It has also been shown to have anticonvulsant properties. Diclazepam has a long half-life, which means that it remains in the body for an extended period, leading to prolonged effects.
実験室実験の利点と制限
Diclazepam is a potent and selective benzodiazepine receptor agonist, making it an ideal research tool for studying the role of the benzodiazepine receptor in the central nervous system. However, its long half-life and sedative effects can limit its use in certain experiments, and caution must be taken to avoid confounding results.
将来の方向性
Future research on Diclazepam could focus on its potential therapeutic applications in the treatment of anxiety and insomnia, as well as its use in the management of alcohol withdrawal symptoms and as an adjunct in the treatment of seizures. Additionally, further studies could investigate the long-term effects of Diclazepam use and its potential for abuse. Finally, research could focus on the development of new benzodiazepine receptor agonists with improved pharmacological properties and fewer side effects.
Conclusion
In conclusion, Diclazepam is a potent benzodiazepine receptor agonist that has been extensively studied for its potential therapeutic applications and as a research tool. Its mechanism of action involves binding to the benzodiazepine receptor, leading to an increase in the inhibitory effect of GABA on the central nervous system. While Diclazepam has advantages as a research tool, its long half-life and sedative effects can limit its use in certain experiments. Future research could focus on its potential therapeutic applications, long-term effects, and the development of new benzodiazepine receptor agonists.
合成法
The synthesis of Diclazepam involves the reaction of 2-amino-5-chlorobenzophenone with thioamide, followed by alkylation with 2-ethylbutyl bromide. The final product is then purified by recrystallization to obtain the pure form of Diclazepam.
科学的研究の応用
Diclazepam has been extensively studied for its potential therapeutic applications in the treatment of anxiety and insomnia. It has also been investigated for its use in the management of alcohol withdrawal symptoms and as an adjunct in the treatment of seizures. Furthermore, Diclazepam has been used as a research tool to study the benzodiazepine receptor and its role in the central nervous system.
特性
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2OS/c1-3-9(4-2)14(20)19-15-18-13(8-21-15)10-5-6-11(16)12(17)7-10/h5-9H,3-4H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPXPTMFNBEGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。